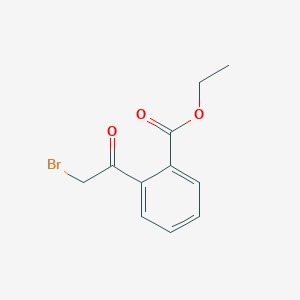

![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S. It is a derivative of 4H-thieno[3,2-c]chromene, a class of compounds that have been found to possess significant biological activity . Examples of these activities include anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . These derivatives are also used for the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause .

Synthesis Analysis

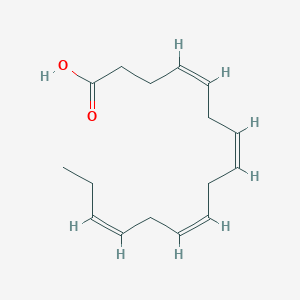

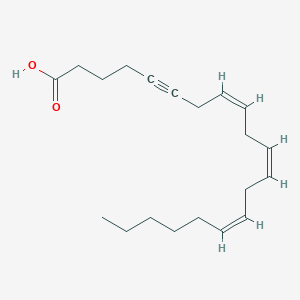

The synthesis of 4H-thieno[3,2-c]chromene derivatives, including “methyl 4H-thieno[3,2-c]chromene-2-carboxylate”, has been achieved through various methods . One method involves the palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Molecular Structure Analysis

The molecular structure of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” has been analyzed in various studies . The compound is part of the 4H-thieno[3,2-c]chromene class, which is characterized by a benzene ring fused to a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactions of 4H-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, have been studied . The formyl group can be transformed into various functional groups, and electrophilic substitution was shown to occur at the C-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” include its molecular formula (C13H10O3S) and molecular weight (246.28 g/mol). Further details about its physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory and analgesic properties . These compounds can be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .

Mucoregulatory Drugs

Some compounds of 4H-thieno[3,2-c]chromene act as mucoregulatory drugs . These drugs can help regulate the production and consistency of mucus in the body, which can be beneficial in treating respiratory diseases .

Diuretic Action

Certain derivatives of 4H-thieno[3,2-c]chromene possess diuretic action . Diuretics are medications that help the body get rid of excess water and salt through urination .

Antiparkinson Action

Some compounds of 4H-thieno[3,2-c]chromene have been found to exhibit antiparkinson action . This suggests potential use in the treatment of Parkinson’s disease .

Treatment of Diabetes and Hyperlipidemia

Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidemia . These compounds can help regulate blood sugar levels and manage high cholesterol .

Cancer Treatment

Certain derivatives of 4H-thieno[3,2-c]chromene have shown potential in cancer treatment . These compounds can be used in the development of new anticancer drugs .

Treatment of Menopause Symptoms

Some compounds of 4H-thieno[3,2-c]chromene are used for the treatment of symptoms associated with menopause . These can help manage symptoms like hot flashes, night sweats, mood changes, and sleep problems .

Antiulcer Activity

4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, a derivative of 4H-thieno[3,2-c]chromene, has been found to possess high antiulcer activity . This suggests potential use in the treatment of ulcers .

Direcciones Futuras

The significant biological activity of 4H-thieno[3,2-c]chromene derivatives motivates further synthetic studies and characterization of such compounds . Future research may focus on developing more efficient synthesis methods, exploring the mechanisms of action, and evaluating the therapeutic potential of these compounds in various disease models.

Propiedades

IUPAC Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWLCIIZQNEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393931 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

CAS RN |

126522-01-8 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

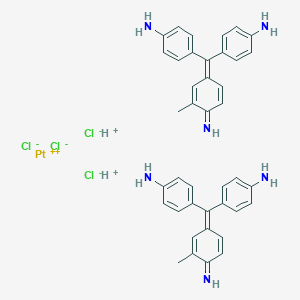

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)